molecular formula C11H16O B13819107 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-3-methyl- CAS No. 30297-14-4

2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-3-methyl-

Cat. No.: B13819107
CAS No.: 30297-14-4
M. Wt: 164.24 g/mol
InChI Key: XOJADZURPUVMRO-UHFFFAOYSA-N
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Description

4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one is an organic compound belonging to the class of naphthalenes. This compound is characterized by its hexahydro structure, indicating that it is a partially hydrogenated derivative of naphthalene. The presence of a ketone group at the 2-position and a methyl group at the 3-position further defines its chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one can be achieved through several synthetic routes. One common method involves the hydrogenation of 3-methylnaphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions typically include a hydrogen pressure of 50-100 psi and a temperature range of 100-150°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with a hydrogenation catalyst. The reaction parameters are optimized to achieve high yield and selectivity for the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of 3-methyl-2-naphthoic acid.

    Reduction: Formation of 3-methyl-2-naphthalenol.

    Substitution: Formation of 3-bromo-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone.

Scientific Research Applications

4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Methylnaphthalene: Lacks the hexahydro structure and ketone group.

    Tetralin (1,2,3,4-Tetrahydronaphthalene): Similar hydrogenated structure but lacks the methyl and ketone groups.

    2-Acetyl-6-methylnaphthalene: Contains a ketone group but differs in the position and presence of additional functional groups.

Uniqueness

4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one is unique due to its specific combination of a hexahydro structure, a ketone group at the 2-position, and a methyl group at the 3-position. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

30297-14-4

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one

InChI

InChI=1S/C11H16O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h7-9H,2-6H2,1H3

InChI Key

XOJADZURPUVMRO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCCCC2=CC1=O

Origin of Product

United States

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